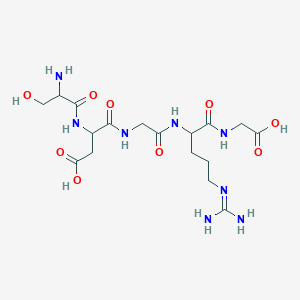
H-Ser-Asp-Gly-Arg-Gly-OH
Descripción general
Descripción
Peptides like "H-Ser-Asp-Gly-Arg-Gly-OH" are synthesized through a series of chemical reactions that link amino acids in a specific sequence. These peptides have diverse functions, including roles in biological signaling and cellular interactions. The detailed characteristics of peptides depend on their amino acid composition and sequence, influencing their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) techniques or enzymatic methods. For instance, the synthesis of the tripeptide Bz-Arg-Gly-Asp(OH) combined chemical and enzymatic methods, indicating a versatile approach for peptide synthesis that could be applicable to "H-Ser-Asp-Gly-Arg-Gly-OH" (Hou et al., 2005).
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological function and interaction with other molecules. NMR and molecular dynamic simulations provide insights into the conformational analysis of peptides, revealing structures such as beta-turns and hydrogen bond networks essential for their activity (Bogdanowich-Knipp et al., 1999).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including cyclization, which affects their stability and function. The conversion of peptides to cyclic forms or their degradation products can significantly impact their biological activity, as shown in the study of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH and its cyclic imide degradation product (Bogdanowich-Knipp et al., 1999).
Physical Properties Analysis
The physical properties of peptides, such as solubility and thermal stability, are influenced by their amino acid composition and sequence. Techniques like IR, NMR, and UV-visible spectroscopy provide insights into the physical characteristics of peptides, including their stability and structure in solution (Djordjevic et al., 1997).
Chemical Properties Analysis
The chemical properties of peptides, such as their reactivity and interaction with other molecules, are crucial for their biological functions. Studies on the hydrogen-bond structures and the stretching frequencies of carboxylic acids provide valuable information on the chemical behavior of peptides, particularly those containing Asp and Glu side chains (Takei et al., 2008).
Aplicaciones Científicas De Investigación
1. Conformational Analysis and Stability
The peptide cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, which is structurally related to H-Ser-Asp-Gly-Arg-Gly-OH, has been analyzed for its conformation and stability. Through NMR and molecular dynamic simulations, it was found that the peptide has a stable solution conformation. This study contributes to understanding the stability and conformational dynamics of similar peptides, which is essential in designing peptide-based therapeutics (Bogdanowich-Knipp, Jois, & Siahaan, 1999).
2. Tuberculin Activity of Synthetic Peptides
Research on synthetic peptides, including H-Asp-Gly-Gly-Ser-Glu-Ser-Glu-Gly-OH, has been conducted to investigate their tuberculin activity. This research is significant for developing diagnostic tools and understanding immune responses in tuberculosis. The studied peptides did not exhibit as much activity as the tuberculin skin-test antigen, providing insights into the specificity and design of diagnostic peptides (Toida, Yamamoto, Takuma, Suzuki, & Hirata, 1985).
3. Analysis of Major Histocompatibility Complex Alloantigens
Studies on the amino-terminal sequences of murine histocompatibility antigens have revealed sequences similar to H-Ser-Asp-Gly-Arg-Gly-OH. These findings are crucial for understanding the molecular basis of immune recognition and the development of immunotherapies (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980).
4. Synthesis and Activity of Glutathione Analogues
Research on the synthesis and activity of novel glutathione analogues, such as H-Glo(-Ser-Gly-OH)-OH and H-Glo(-Asp-Gly-OH)-OH, provides valuable insights into the development of inhibitors for specific enzymes like human GST P1-1. This is significant for drug development and understanding enzymatic functions (Cacciatore, Caccuri, Di Stefano, Luisi, Nalli, Pinnen, Ricci, & Sozio, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[[2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLWLKCNNYTXDT-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-Asp-Gly-Arg-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



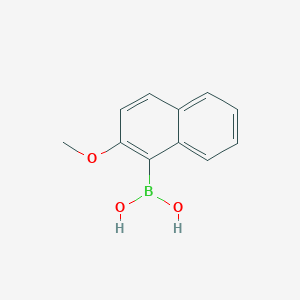
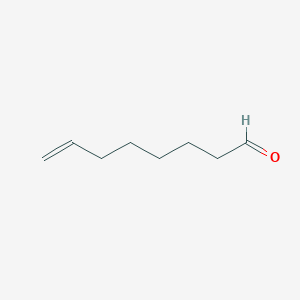
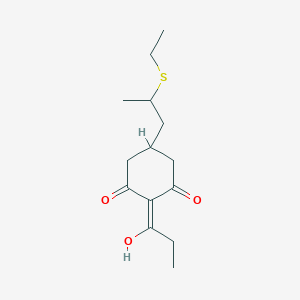
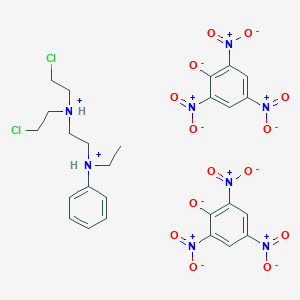
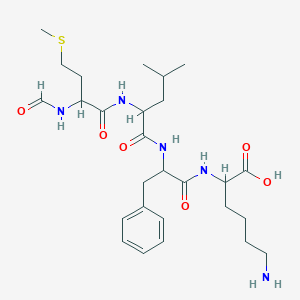
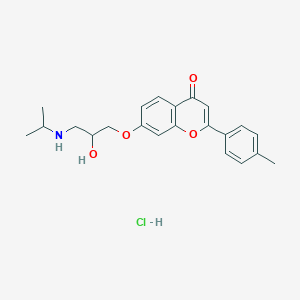
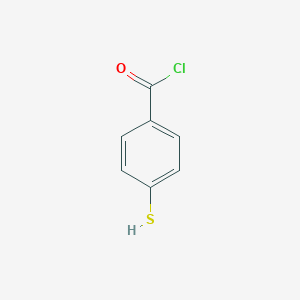
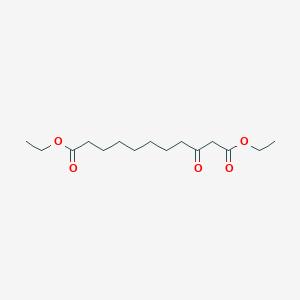
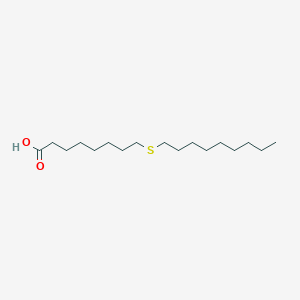
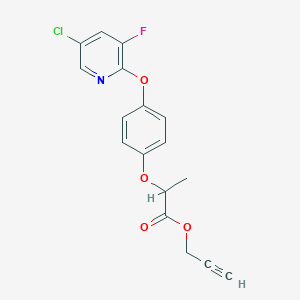
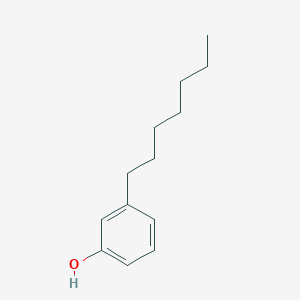
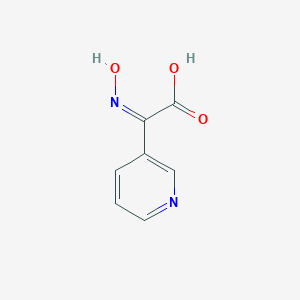
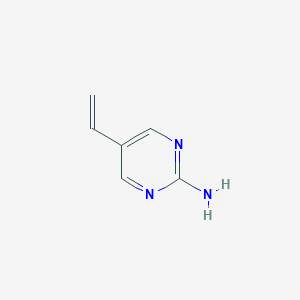
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)